Leu-Pro-Leu-Arg-Phe-NH2
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Overview
Description
LPLRF-NH2, also known as Lys-Pro-Leu-Arg-Phe-NH2, is a member of the RFamide peptide family. This compound is known for its anorexigenic effect, meaning it suppresses appetite. It also has the ability to elevate arterial blood pressure and modulate the electrical activity of brainstem neurons . The molecular formula of LPLRF-NH2 is C32H53N9O5, and it has a molecular weight of 643.82 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: LPLRF-NH2 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the production of LPLRF-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: LPLRF-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced forms of the peptide .
Scientific Research Applications
LPLRF-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in appetite regulation and neuronal activity.
Medicine: Explored for potential therapeutic applications in conditions related to appetite and blood pressure regulation.
Industry: Utilized in the development of peptide-based drugs and research tools
Mechanism of Action
LPLRF-NH2 exerts its effects by binding to specific receptors in the body, such as the FMRFa receptor. This binding triggers a cascade of molecular events that result in the modulation of neuronal activity and physiological responses. The compound’s anorexigenic effect is believed to be mediated through its action on the hypothalamus, a region of the brain involved in appetite regulation .
Comparison with Similar Compounds
LPLRF-NH2 is unique in its specific sequence and effects. it shares similarities with other RFamide peptides, such as:
FMRFamide: A molluscan peptide with cardioexcitatory properties.
Neuropeptide FF: Involved in pain modulation and cardiovascular regulation.
Neuropeptide AF: Similar to neuropeptide FF but with distinct receptor binding properties
These compounds share the conserved RFamide sequence but differ in their specific amino acid compositions and physiological effects.
Properties
CAS No. |
88280-21-1 |
---|---|
Molecular Formula |
C32H53N9O5 |
Molecular Weight |
643.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-4-methylpentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H53N9O5/c1-19(2)16-22(33)31(46)41-15-9-13-26(41)30(45)40-25(17-20(3)4)29(44)38-23(12-8-14-37-32(35)36)28(43)39-24(27(34)42)18-21-10-6-5-7-11-21/h5-7,10-11,19-20,22-26H,8-9,12-18,33H2,1-4H3,(H2,34,42)(H,38,44)(H,39,43)(H,40,45)(H4,35,36,37)/t22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
NIIZKQVUHKYFML-LROMGURASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N |
Origin of Product |
United States |
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